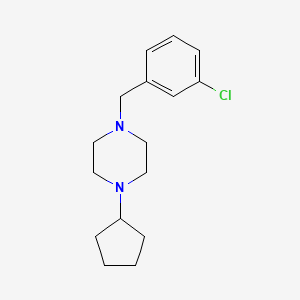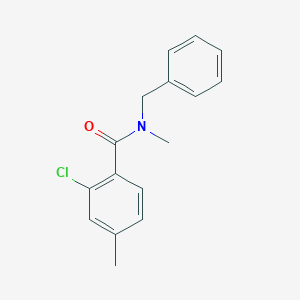
N-4-morpholinyl-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-4-morpholinyl-3-phenylpropanamide, commonly known as MPHP, is a synthetic compound that belongs to the cathinone family. It is a psychoactive substance that has gained popularity in recent years due to its stimulant properties. MPHP is structurally similar to other cathinones such as methylone and mephedrone, which are known to have similar effects on the central nervous system.
Wirkmechanismus
The exact mechanism of action of MPHP is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant effects of MPHP.
Biochemical and Physiological Effects:
MPHP has been shown to have various biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to decreased blood flow to vital organs such as the heart and brain. Prolonged use of MPHP can lead to addiction, psychosis, and other adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
MPHP has several advantages and limitations for use in laboratory experiments. One of the advantages is its potency and selectivity, which allows for precise targeting of specific neurotransmitter systems. However, its psychoactive properties can make it difficult to control for confounding variables in behavioral experiments. Additionally, its potential for abuse and addiction can limit its use in certain settings.
Zukünftige Richtungen
There are several future directions for research on MPHP. One area of interest is its potential as a treatment for certain psychiatric disorders such as depression and ADHD. Studies have shown that MPHP can increase dopamine and norepinephrine levels in the brain, which are implicated in these disorders. Another area of research is the development of safer and more effective cathinone analogs that can be used in medical settings. Finally, more research is needed to understand the long-term effects of MPHP use on the brain and body.
Synthesemethoden
The synthesis of MPHP involves the reaction of 3-phenylpropanoic acid with morpholine and thionyl chloride to form N-4-morpholinyl-3-phenylpropanamide. The reaction is carried out in the presence of anhydrous dichloromethane and triethylamine. The resulting compound is purified by recrystallization to obtain pure MPHP.
Wissenschaftliche Forschungsanwendungen
MPHP has been the subject of scientific research due to its potential applications in various fields. One of the major areas of research is its use as a psychoactive substance. Studies have shown that MPHP has stimulant properties and can induce euphoria, increased energy, and alertness. These effects are similar to those of other cathinones and amphetamines.
Eigenschaften
IUPAC Name |
N-morpholin-4-yl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(14-15-8-10-17-11-9-15)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUCUMXNQNXVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(morpholin-4-yl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-methoxy-5-({[3-(4-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5733445.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5733460.png)
![N-(4-methoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5733463.png)

![1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B5733481.png)
![ethyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5733485.png)
![3-(5-nitro-2-furyl)acrylaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5733493.png)
![N,N-diethyl-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733506.png)

![5,7-dimethyl-3-[(2-phenylethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5733531.png)
![N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5733538.png)
